7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound characterized by its molecular structure, which includes multiple hydroxyl groups, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. Key steps include:
Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and a β-keto ester.
Introduction of the methoxy group: Methylation of the phenol precursor can be performed using methanol in the presence of an acid catalyst.
Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a piperazine derivative and an appropriate leaving group on the chromen-2-one core.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable leaving groups, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Formation of quinones and other carbonyl derivatives.
Reduction Products: Formation of diols and other reduced derivatives.
Substitution Products: Formation of derivatives with modified functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound's unique properties make it useful in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which 7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to biological effects. The exact mechanism may vary depending on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperazine ring.
7,8-Dihydroxy-4-(2-methoxyphenyl)-2H-chromen-2-one: Similar structure but with a different position of the methoxy group.
7,8-Dihydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one: Similar structure but with a different position of the methoxy group.
Uniqueness: The presence of the piperazine ring in 7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
7,8-dihydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-5-3-2-4-16(18)23-10-8-22(9-11-23)13-14-12-19(25)28-21-15(14)6-7-17(24)20(21)26/h2-7,12,24,26H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABQQWHRZHTIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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